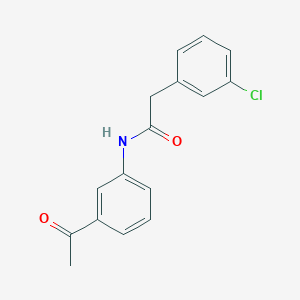![molecular formula C15H22N6O2S B5407829 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine, also known as DIPL, is a chemical compound that has been the subject of extensive scientific research. This compound is a potent inhibitor of protein kinase B (PKB), which is a key regulator of cell growth and survival. PKB is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKB by DIPL has potential applications in cancer treatment and other diseases.
Mécanisme D'action
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine acts as a competitive inhibitor of PKB, binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of PKB, leading to the inhibition of cell growth and survival. This compound has been shown to be highly selective for PKB, with minimal effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. This compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine is its high selectivity for PKB, which minimizes off-target effects. In addition, this compound has a long half-life, which allows for sustained inhibition of PKB. However, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound has potential toxicity, which must be carefully monitored in in vitro and in vivo experiments.
Orientations Futures
There are several potential future directions for research on 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more potent and selective inhibitors of PKB, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the synergistic effects of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential applications of this compound in other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine involves several steps, including the reaction of 4,5-dimethylimidazole with ethylsulfonyl chloride to form 4,5-dimethyl-1-(ethylsulfonyl)imidazole. This intermediate is then reacted with 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine to form this compound. The synthesis of this compound has been optimized in recent years, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in cancer treatment. PKB is overexpressed in many types of cancer, and its inhibition by this compound can lead to the induction of apoptosis and the suppression of tumor growth. This compound has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-6-(4-ethylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-4-24(22,23)20-7-5-19(6-8-20)14-9-15(17-10-16-14)21-11-18-12(2)13(21)3/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGPEBUWFFGHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(1H-pyrrol-2-yl)pyridine hydrochloride](/img/structure/B5407759.png)
![N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5407762.png)
![1-(4-chlorophenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5407769.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5407777.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide](/img/structure/B5407786.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzyl)-3-piperidinecarboxylic acid](/img/structure/B5407800.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(ethylamino)-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5407811.png)
![3-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5407820.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5407826.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5407838.png)

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407848.png)
